molecular formula C20H23N3O5 B2409916 2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide CAS No. 551921-06-3

2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide

Cat. No. B2409916
CAS RN: 551921-06-3
M. Wt: 385.42
InChI Key: FQSBKKGPIGIFQX-UHFFFAOYSA-N
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Description

2-(Acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide, or AMMMP, is an acetylamino-substituted malonamide derived from malonic acid. It has been studied for its potential applications in the fields of biochemistry and pharmacology. The structure of AMMMP consists of two carbon-carbon double bonds, a nitrogen atom, and two oxygen atoms. This molecule has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Metabolism and Analytical Characterization

  • N-Benzylphenethylamines, including compounds similar to 2-(acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide, are researched for their metabolic pathways in different species, such as rats and humans. This research helps understand the metabolism of novel substances like NBOMes, aiding in pharmacokinetic studies (Šuláková et al., 2021).

  • Analytical techniques, like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are developed for identifying and quantifying compounds structurally related to 2-(acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide in biological samples. These methods are crucial for toxicology studies and drug testing (Poklis et al., 2014).

  • Research on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are chemically similar to the compound , is conducted to understand their properties and effects. This includes techniques like gas chromatography and liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (Zuba & Sekuła, 2013).

Synthetic Methodologies and Chemical Properties

  • Studies focus on the preparation and synthesis of secondary amines from primary amines using compounds structurally similar to 2-(acetylamino)-N1-(2-methoxybenzyl)-N3-(4-methoxyphenyl)malonamide. This research is vital for developing new synthetic routes in organic chemistry (Kurosawa et al., 2003).

  • The study of reactions and structural elucidation of compounds with similarities to the target compound helps in understanding chemical properties and potential applications in various fields, including medicinal chemistry (El Massry et al., 2012).

Potential Therapeutic Applications

  • Research into the pharmacological properties of substituted N-benzylphenethylamines, which share structural features with the compound , explores their potential as therapeutic agents. This includes studying their mechanisms of action and effects on various biological receptors (Eshleman et al., 2018).

  • The synthesis and investigation of novel heterocyclic compounds derived from similar structures are conducted to evaluate their potential as enzyme inhibitors, which could be beneficial in treating diseases like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

2-acetamido-N-(4-methoxyphenyl)-N'-[(2-methoxyphenyl)methyl]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c1-13(24)22-18(20(26)23-15-8-10-16(27-2)11-9-15)19(25)21-12-14-6-4-5-7-17(14)28-3/h4-11,18H,12H2,1-3H3,(H,21,25)(H,22,24)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBKKGPIGIFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1OC)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(acetylamino)-N~1~-(2-methoxybenzyl)-N~3~-(4-methoxyphenyl)malonamide

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